n-Allyl-2-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide

Catalog No.
S16158013
CAS No.
M.F
C11H17N3O
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Allyl-2-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetami...

Product Name

n-Allyl-2-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide

IUPAC Name

N-prop-2-enyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C11H17N3O/c1-5-6-12-11(15)7-10-8(2)13-14(4)9(10)3/h5H,1,6-7H2,2-4H3,(H,12,15)

InChI Key

FAHMCVDBOJGYCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CC(=O)NCC=C

n-Allyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is a chemical compound characterized by its unique structure, which includes an allyl group and a 1,3,5-trimethyl-1H-pyrazole moiety. The molecular formula for this compound is C11H16N4OC_{11}H_{16}N_{4}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structural features suggest potential reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and agrochemicals.

The chemical reactivity of n-Allyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide can be explored through several types of reactions:

  • Nucleophilic Substitution: The allyl group can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Condensation Reactions: The acetamide functional group may engage in condensation reactions with other amines or acids to form more complex structures.
  • Hydrolysis: Under acidic or basic conditions, the acetamide bond may undergo hydrolysis to yield the corresponding acid and amine.

These reactions can lead to the formation of derivatives with varied biological and chemical properties.

Research indicates that compounds containing pyrazole moieties exhibit a range of biological activities. Specifically, n-Allyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide has shown potential in:

  • Antimicrobial Activity: Some studies suggest that pyrazole derivatives possess antimicrobial properties.
  • Anti-inflammatory Effects: Similar compounds have been reported to exhibit anti-inflammatory activity in various assays.
  • Insecticidal Properties: Compounds based on the pyrazole framework have been evaluated for their effectiveness against agricultural pests.

These biological activities make n-Allyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide a candidate for further pharmacological studies.

The synthesis of n-Allyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide can be accomplished through several methods:

  • Direct Alkylation: The reaction of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide with allyl bromide or iodide in the presence of a base (e.g., potassium carbonate) can yield the desired compound.
  • Multistep Synthesis: Starting from 1H-pyrazole derivatives, one can perform a series of reactions including acylation and alkylation to introduce both the acetamide and allyl functionalities.

The choice of method may depend on the availability of starting materials and desired yield.

n-Allyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide has potential applications in several fields:

  • Pharmaceuticals: Its biological activities may lead to development as an antimicrobial or anti-inflammatory agent.
  • Agriculture: The insecticidal properties suggest its use as an agrochemical for pest control.
  • Material Science: The compound could also find applications in polymer chemistry due to its reactive functional groups.

Interaction studies involving n-Allyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide can provide insights into its mechanism of action:

  • Binding Studies: Analyzing how this compound interacts with specific biological targets (e.g., proteins or enzymes) can elucidate its mode of action.
  • Synergistic Effects: Investigating its effects in combination with other compounds may reveal enhanced biological activity or reduced toxicity.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound.

n-Allyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructureKey Features
2-(1,3,5-trimethylpyrazol-4-yl)acetamideStructureLacks allyl group; potential for different reactivity
2-Chloro-N-(1-methylpyrazol-3-YL)acetamideStructureContains chlorine; different biological activity
2-(1-Methylpyrazol)-acetic acidStructureCarboxylic acid instead of amide; different solubility and reactivity

Uniqueness

The uniqueness of n-Allyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide lies in its combination of an allyl group with a trimethylpyrazole moiety. This combination may enhance its reactivity and biological activity compared to similar compounds lacking either feature. Its potential applications in pharmaceuticals and agriculture further distinguish it from related compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

207.137162174 g/mol

Monoisotopic Mass

207.137162174 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-15

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